

# Application Notes and Protocols: MoO<sub>2</sub>Cl<sub>2</sub> for Molybdenum-Containing Thin Films in Electronics

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## Compound of Interest

Compound Name: Molybdenum dichloride dioxide

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## Introduction

Molybdenum (Mo) and its compounds are emerging as critical materials in the electronics industry, offering compelling alternatives to traditional materials like tungsten and copper for applications in next-generation logic and memory devices. Molybdenum's low resistivity, high thermal stability, and fluorine-free deposition processes make it an attractive candidate for metal gates, interconnects, and diffusion barriers. Molybdenum dioxydichloride (MoO<sub>2</sub>Cl<sub>2</sub>) is a key solid precursor for the deposition of high-purity molybdenum-containing thin films via vapor deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).<sup>[1][2][3]</sup> This document provides detailed application notes and experimental protocols for the formation of molybdenum thin films using MoO<sub>2</sub>Cl<sub>2</sub>.

## Applications in Electronics

Molybdenum thin films deposited from MoO<sub>2</sub>Cl<sub>2</sub> are primarily utilized in the fabrication of semiconductor devices for:

- **Gate Electrodes:** In Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs), molybdenum thin films serve as a low-resistivity gate material, offering an alternative to

tungsten without the issue of fluorine contamination that can degrade device performance.[\[1\]](#)  
[\[3\]](#)[\[4\]](#)

- **Interconnects and Metal Wiring:** As device dimensions shrink, the resistivity of copper interconnects increases. Molybdenum is a promising candidate to replace copper in advanced interconnect applications due to its lower resistivity at scaled dimensions.
- **Diffusion Barriers:** Molybdenum nitride (MoN) thin films, which can be deposited using MoO<sub>2</sub>Cl<sub>2</sub>, act as effective diffusion barriers, preventing the intermixing of different materials in a device stack.[\[5\]](#)
- **Memory Devices:** MoO<sub>2</sub>Cl<sub>2</sub> is a suitable precursor for depositing molybdenum-based films in DRAM and 3D NAND memory applications.

## Data Presentation: Process Parameters and Film Properties

The following tables summarize the quantitative data from key experiments on the deposition of molybdenum-containing thin films using MoO<sub>2</sub>Cl<sub>2</sub> as a precursor.

Table 1: Thermal Atomic Layer Deposition (ALD) of Molybdenum (Mo) Thin Films

Parameter	Value	Reference
Precursor	Molybdenum Dioxydichloride (MoO <sub>2</sub> Cl <sub>2</sub> )	[1][4]
Reactant Gas	Hydrogen (H <sub>2</sub> )	[1][4]
Deposition Temperature	600 - 650 °C	[1][4]
Process Pressure	11 - 20 Torr	[1][4]
Carrier Gas	Argon (Ar)	[1][4]
Carrier Gas Flow Rate	150 sccm	[2]
Reactant Gas Flow Rate	15,000 sccm	[2]
Growth per Cycle	0.731 - 0.787 Å/cycle	[1]
Resistivity	12.9 μΩ·cm (at 650 °C)	[1][3][4]
Surface Roughness (Rq)	0.560 nm (at 650 °C)	[1][3][4]
Step Coverage	97% (at 40:1 aspect ratio)	[1]

Table 2: Pulsed Chemical Vapor Deposition (CVD) of Molybdenum (Mo) Thin Films

Parameter	Value	Reference
Precursor	Molybdenum Dioxydichloride (MoO <sub>2</sub> Cl <sub>2</sub> )	[6]
Reducing Gas	Hydrogen (H <sub>2</sub> )	[6]
Substrate Temperature	300 - 750 °C	[6]
Chamber Pressure	80 Torr	[6]
Precursor (Ar carrier) Flow Rate	50 sccm	[6]
H <sub>2</sub> Flow Rate	4000 sccm	[6]
Pulse Sequence	1 s precursor pulse 'ON', 59 s 'OFF'	[6]
Number of Cycles	100	[6]
Resistivity	< 20 μΩ·cm (achievable)	[6]

Table 3: Thermal Atomic Layer Deposition (ALD) of Molybdenum Nitride (MoN) Seed Layer

Parameter	Value	Reference
Precursor	Molybdenum Dioxydichloride (MoO <sub>2</sub> Cl <sub>2</sub> )	[5]
Reactant Gas	Ammonia (NH <sub>3</sub> )	[5]
Deposition Method	Thermal ALD	[5]
Typical Thickness	~4 nm	[1][3][5]

## Experimental Protocols

### Protocol 1: Thermal Atomic Layer Deposition of Molybdenum (Mo) Thin Films

This protocol is based on the work of Lee et al. (2023) for the deposition of high-purity molybdenum thin films.[\[1\]](#)[\[4\]](#)

1. Substrate Preparation: a. Use a 12-inch silicon wafer with a silicon oxide layer as the substrate. b. To facilitate nucleation, a thin molybdenum nitride (MoN) seed layer (~4 nm) is required. Deposit the MoN seed layer using a thermal ALD process with MoO<sub>2</sub>Cl<sub>2</sub> as the precursor and ammonia (NH<sub>3</sub>) as the reactant gas.[\[1\]](#)[\[3\]](#)[\[5\]](#)
2. ALD System Preparation: a. The deposition is performed in a thermal ALD reactor. b. The MoO<sub>2</sub>Cl<sub>2</sub> precursor is solid and requires a heated delivery system to maintain a constant vapor pressure. c. Set the deposition temperature to a range of 600 °C to 650 °C.[\[1\]](#)[\[4\]](#) d. Set the process pressure between 11 and 20 Torr.[\[1\]](#)[\[4\]](#)
3. Deposition Cycle: a. Step 1: MoO<sub>2</sub>Cl<sub>2</sub> Pulse: Introduce MoO<sub>2</sub>Cl<sub>2</sub> vapor into the chamber using Argon (Ar) as a carrier gas. b. Step 2: Purge: Purge the chamber with Ar gas to remove any unreacted MoO<sub>2</sub>Cl<sub>2</sub> and byproducts. c. Step 3: H<sub>2</sub> Pulse: Introduce Hydrogen (H<sub>2</sub>) gas as the reactant. d. Step 4: Purge: Purge the chamber with Ar gas to remove any unreacted H<sub>2</sub> and reaction byproducts. e. Repeat this cycle until the desired film thickness is achieved. The deposition rate is approximately 0.731 to 0.787 Å per cycle.[\[1\]](#)
4. Post-Deposition: a. Cool down the reactor under an inert gas atmosphere. b. Characterize the film for thickness, resistivity, and surface morphology.

## Protocol 2: Pulsed Chemical Vapor Deposition of Molybdenum (Mo) Thin Films

This protocol is derived from a patented process for forming molybdenum films.[\[6\]](#)

1. Substrate Preparation: a. A variety of substrates can be used, including silicon, silicon dioxide, and titanium nitride. b. The process does not strictly require a pre-treatment or nucleation layer.[\[6\]](#)
2. CVD System Preparation: a. The deposition is carried out in a pulsed CVD reactor. b. Heat the substrate to the desired deposition temperature, typically in the range of 300 °C to 750 °C.[\[6\]](#) c. Set the chamber pressure to approximately 80 Torr.[\[6\]](#)

3. Deposition Process: a. Step 1: Precursor Pulse: Pulse  $\text{MoO}_2\text{Cl}_2$  vapor into the chamber for a short duration (e.g., 1 second) with an inert carrier gas like Argon. b. Step 2: Reaction and Purge: Turn off the precursor pulse (e.g., for 59 seconds) while maintaining a continuous flow of a reducing gas, such as Hydrogen ( $\text{H}_2$ ), to allow for the reaction of the precursor on the substrate surface and to purge the chamber of byproducts.<sup>[6]</sup> c. Step 3: Repeat: Repeat the pulsing sequence for a specified number of cycles (e.g., 100 cycles) to achieve the desired film thickness.<sup>[6]</sup>

4. Post-Deposition: a. After the final cycle, cool the chamber under an inert or reducing atmosphere. b. Analyze the film properties, including thickness and resistivity.

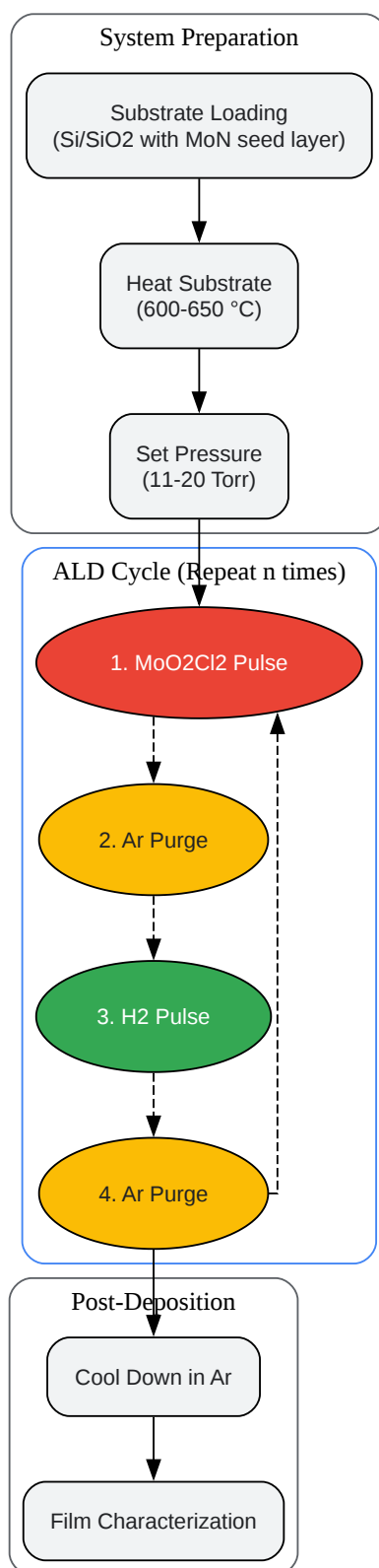
## Note on Solution-Based Methods and $\text{MoS}_2$ Formation

Extensive literature searches did not yield specific protocols for the solution-based deposition of molybdenum-containing thin films directly using  $\text{MoO}_2\text{Cl}_2$  as the precursor. Solution-based techniques like chemical bath deposition and spin coating for molybdenum oxide and molybdenum sulfide films typically employ other precursors such as ammonium heptamolybdate or Molybdenum(V) chloride.<sup>[4][7]</sup>

Similarly, while  $\text{MoO}_2\text{Cl}_2$  is a versatile precursor for molybdenum and molybdenum nitride, the formation of molybdenum disulfide ( $\text{MoS}_2$ ) thin films via vapor deposition methods more commonly utilizes precursors like  $\text{Mo(CO)}_6$  or  $\text{MoCl}_5$  in conjunction with a sulfur source like  $\text{H}_2\text{S}$ .<sup>[1]</sup>

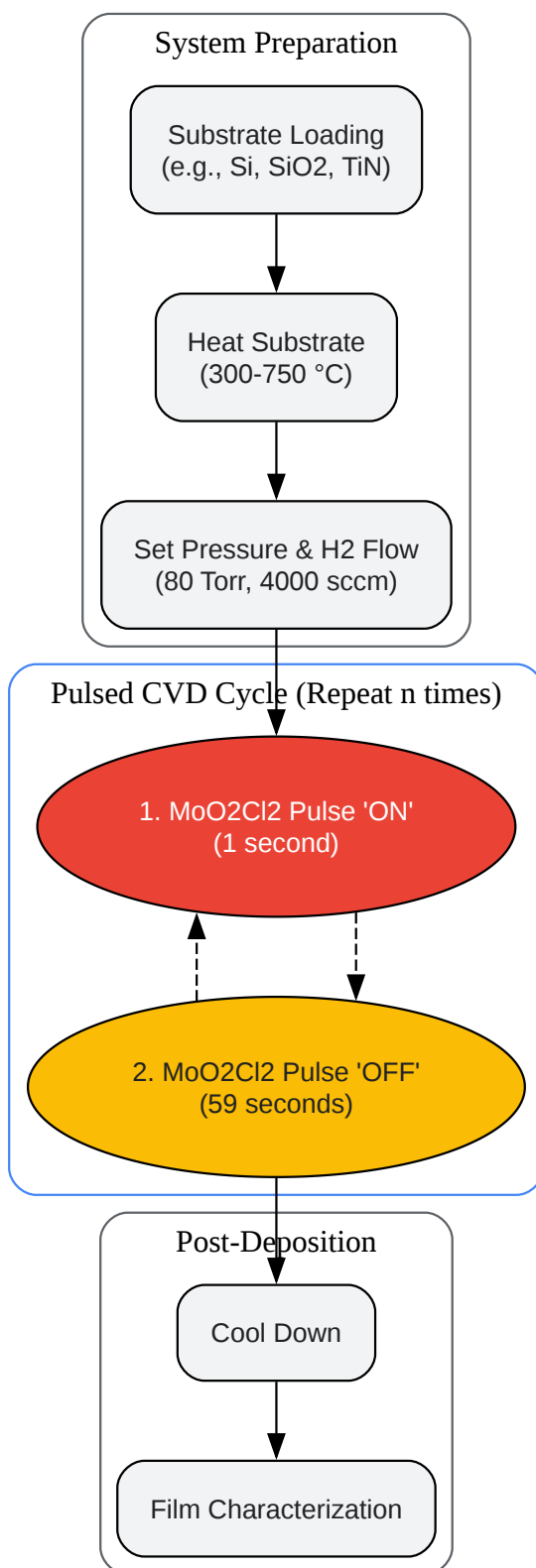
## Visualizations

### Experimental Workflows



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Caption: Thermal ALD Workflow for Mo Thin Films.

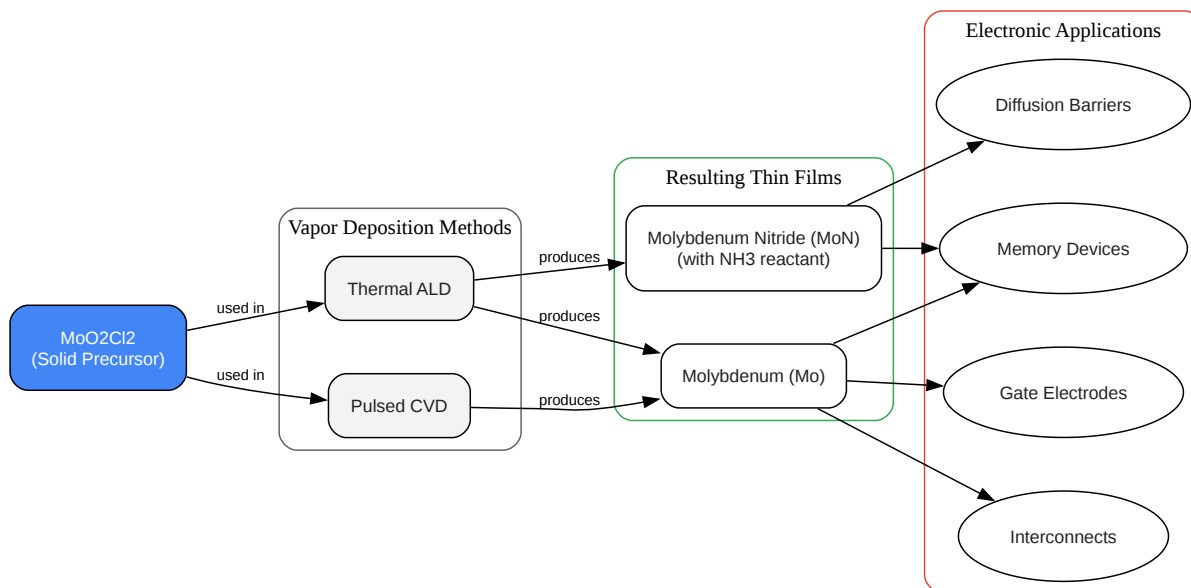


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Caption: Pulsed CVD Workflow for Mo Thin Films.



## Logical Relationships



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